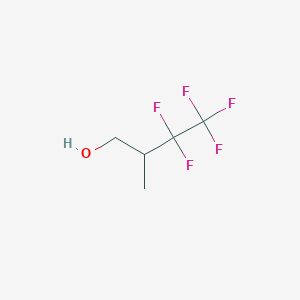

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol

Descripción

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol (CAS: 54949-74-5) is a fluorinated alcohol with the molecular formula C₄H₅F₅O and a molecular weight of 164.07 g/mol . It exists as a liquid at room temperature and is characterized by a branched alkyl chain substituted with five fluorine atoms at positions 3, 3, 4, 4, and 4, along with a hydroxyl group at position 1. Its primary application lies in synthesizing dialkyl fluoroalkyl phosphates, which are critical intermediates in flame retardants and surfactants .

Key properties include:

Propiedades

IUPAC Name |

3,3,4,4,4-pentafluoro-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c1-3(2-11)4(6,7)5(8,9)10/h3,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJHICLZGMRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of partially or fully reduced fluorinated alcohols.

Substitution: Formation of various substituted fluorinated compounds.

Aplicaciones Científicas De Investigación

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential use in drug development and as a fluorinated intermediate in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism by which 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in various chemical processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Fluorinated Compounds

This section compares 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol with analogous fluorinated alcohols and ketones, focusing on molecular structure, physical properties, and applications.

Molecular Structure and Fluorination Patterns

| Compound Name (CAS) | Molecular Formula | Fluorine Substitution | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound (54949-74-5) | C₄H₅F₅O | 5 F atoms at C3, C3, C4, C4, C4 | Primary alcohol | Branched chain with -OH at C1 |

| 3-Pentanol, decafluoro-3-(pentafluoroethyl)- (6189-00-0) | C₇H₅F₁₅O | 10 F atoms, including a pentafluoroethyl group | Secondary alcohol | Linear chain with complex fluorination |

| 3-Pentanone, decafluoro- (684-32-2) | C₅F₁₀O | 10 F atoms at C1, C1, C2, C2, C4, C4, C5, C5, C5 | Ketone | Fully fluorinated ketone backbone |

Key Observations :

- The target compound has lower fluorination density (5 F atoms) compared to decafluorinated analogs (10 F atoms) .

- The presence of a primary alcohol group distinguishes it from secondary alcohols (e.g., 6189-00-0) and ketones (e.g., 684-32-2), which impacts reactivity and solubility .

Physical and Chemical Properties

| Property | This compound | 3-Pentanol, decafluoro-3-(pentafluoroethyl)- | 3-Pentanone, decafluoro- |

|---|---|---|---|

| Molecular Weight (g/mol) | 164.07 | ~300 (estimated) | 246.05 |

| Functional Group | Primary alcohol | Secondary alcohol | Ketone |

| Fluorine Content | 5 F atoms | 15 F atoms | 10 F atoms |

| Reactivity | Forms phosphates via -OH substitution | Likely lower reactivity due to steric hindrance | Inert under mild conditions |

| Applications | Surfactant precursors | Specialty solvents | Fluorinated intermediates |

Analysis :

- Boiling Points : Higher fluorination (e.g., 15 F atoms in 6189-00-0) typically reduces boiling points due to weaker intermolecular forces, but steric effects may offset this trend .

- Reactivity : The primary alcohol group in the target compound enables nucleophilic substitution reactions, making it more versatile in synthesis than ketones or sterically hindered alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.